molecular formula C11H21NO3 B2968105 Tert-butyl 2-methoxypiperidine-1-carboxylate CAS No. 195964-51-3

Tert-butyl 2-methoxypiperidine-1-carboxylate

Cat. No.: B2968105
CAS No.: 195964-51-3
M. Wt: 215.293
InChI Key: WZDUMISBAHEPLN-UHFFFAOYSA-N
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Description

Tert-butyl 2-methoxypiperidine-1-carboxylate (CAS: 195964-51-3) is an organic compound featuring a piperidine ring—a six-membered heterocycle containing one nitrogen atom. The molecule is substituted with a methoxy group (-OCH₃) at the 2-position and a tert-butyl carbamate (Boc) group at the 1-position. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol .

Properties

IUPAC Name

tert-butyl 2-methoxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-8-6-5-7-9(12)14-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDUMISBAHEPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195964-51-3
Record name 195964-51-3
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl 2-methoxypiperidine-1-carboxylate typically begins with piperidine and tert-butyl chloroformate.

    Reaction Steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Structural and Functional Features:

  • tert-Butyl Group : Enhances lipophilicity and steric bulk, improving stability under acidic or basic conditions compared to less hindered carbamates (e.g., benzyl) .
  • Synthesis: Prepared via acid-catalyzed methylation of tert-butyl 2-hydroxypiperidine-1-carboxylate using methanol and p-toluenesulfonic acid monohydrate, followed by silica gel chromatography purification .

Comparison with Similar Compounds

The compound is part of a broader class of piperidine carboxylates. Below is a detailed comparison with structurally related analogs:

Structural Analogues: Piperidine Carboxylates

Compound Name Molecular Formula Substituent (Position) Protecting Group Key Differences vs. Target Compound
Benzyl 2-methoxypiperidine-1-carboxylate C₁₄H₁₇NO₃ Methoxy (2) Benzyl - Benzyl group is less sterically hindered but more prone to hydrogenolysis.
- Higher aromaticity may reduce solubility in non-polar solvents.
Benzyl 2-hydroxypiperidine-1-carboxylate C₁₃H₁₅NO₃ Hydroxyl (2) Benzyl - Hydroxyl group increases polarity and hydrogen-bonding capacity.
- Requires protection during synthetic steps.
Benzyl 2-oxopiperidine-1-carboxylate C₁₃H₁₃NO₃ Oxo (2) Benzyl - Oxo group enhances electrophilicity, enabling nucleophilic additions.
- Less stable under reducing conditions.
tert-Butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate C₁₈H₂₅NO₃ 2-Methylbenzoyl (4) tert-Butyl - Aromatic acyl group introduces π-π stacking potential.
- Higher molecular weight (307.4 g/mol) and complexity.

Research Implications

  • Drug Development : The tert-butyl group’s stability and lipophilicity make this compound a preferred intermediate in peptide synthesis and kinase inhibitor design.
  • Material Science : Methoxy-substituted piperidines are explored for their hydrogen-bonding patterns in crystal engineering, though specific studies on this compound are lacking .

Biological Activity

Tert-butyl 2-methoxypiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

This compound can be synthesized through various methods involving piperidine derivatives. The synthesis typically involves the reaction of tert-butyl chloroformate with 2-methoxypiperidine, followed by purification processes such as column chromatography. The structure of the compound can be confirmed using techniques like NMR spectroscopy and mass spectrometry.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating its potential as a therapeutic agent. Key areas of activity include:

  • Anticancer Activity : Research has shown that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds structurally related to this compound demonstrate significant growth inhibition in tumor cells, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .
  • Cholinesterase Inhibition : Some piperidine derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The structural features of this compound may enhance its binding affinity to AChE, thus providing a potential avenue for therapeutic development .
  • Antioxidant Properties : Compounds containing piperidine rings have shown antioxidant activity, which is essential for protecting cells from oxidative stress-related damage. This activity is particularly relevant in the context of neuroprotection and anti-inflammatory responses .

Case Study 1: Anticancer Potential

In a study evaluating various piperidine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. The results indicated that this compound exhibited cytotoxicity comparable to established chemotherapeutic agents like bleomycin, suggesting its potential for further development as an anticancer drug .

Case Study 2: Cholinesterase Inhibition

A structure-activity relationship (SAR) study revealed that modifications to the piperidine structure could enhance AChE inhibition. This compound demonstrated promising inhibitory effects in vitro, indicating its potential use in treating Alzheimer's disease by improving cholinergic transmission .

Data Table: Biological Activities of this compound

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis in tumor cells
Cholinesterase InhibitionInhibits AChE activity
AntioxidantReduces oxidative stress

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-methoxypiperidine-1-carboxylate?

The compound can be synthesized via Boc-protection of the piperidine nitrogen, followed by methoxy group introduction. For example, tert-butyl carbamate derivatives are often prepared using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane at 0–20°C . Optimization may involve adjusting reaction time, temperature, and stoichiometry to improve yield and purity. Post-synthesis purification typically employs silica gel chromatography .

Q. What safety precautions are critical when handling this compound?

Safety Data Sheets (SDS) for structurally similar Boc-protected piperidines recommend:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage: Keep in tightly sealed containers in cool, dry areas away from ignition sources . Note: Acute toxicity data are limited; treat as a potential hazard .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

Key methods include:

  • NMR Spectroscopy: Confirm Boc group integrity (tert-butyl signal at ~1.4 ppm in ¹H NMR) and methoxy group position (~3.3 ppm) .
  • IR Spectroscopy: Detect carbonyl stretching (~1680–1720 cm⁻¹) from the Boc group .
  • Mass Spectrometry (MS): Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the solid-state reactivity of this compound?

Hydrogen bonding networks, analyzed via graph set theory, can stabilize specific crystal forms, affecting dissolution rates and reactivity. For Boc-protected piperidines, intermolecular C=O···H-N interactions may dominate, influencing crystallization outcomes. Single-crystal X-ray diffraction (using SHELX software) is critical for mapping these interactions .

Q. What strategies resolve contradictions in crystallographic data for Boc-protected derivatives?

Discrepancies in unit cell parameters or space group assignments may arise from polymorphism or twinning. Use SHELXL for refinement, employing restraints for disordered tert-butyl groups. Validate results against simulated powder XRD patterns . For ambiguous cases, cross-reference with computational models (e.g., DFT-optimized geometries) .

Q. How to assess environmental risks when toxicity data are unavailable?

Apply the precautionary principle:

  • Bioaccumulation Potential: Estimate logP values (e.g., using EPI Suite) to predict lipophilicity .
  • Degradation Studies: Conduct hydrolysis experiments at varying pH to identify persistent metabolites .
  • Ecotoxicology: Use surrogate data from structurally related compounds (e.g., tert-butyl piperidine carboxylates) .

Q. How to optimize Boc-group introduction in sterically hindered piperidine derivatives?

For hindered substrates (e.g., 2-methoxy substitution):

  • Activation: Use DMAP as a catalyst to enhance Boc₂O reactivity .
  • Solvent Choice: Replace dichloromethane with THF or DMF to improve solubility .
  • Temperature Control: Slow addition at 0°C minimizes side reactions .

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